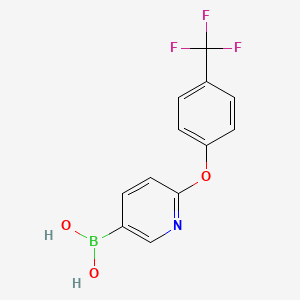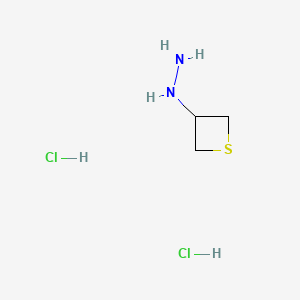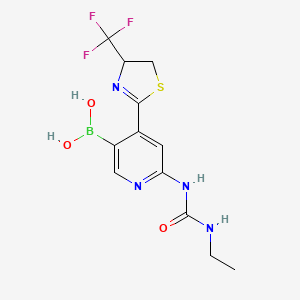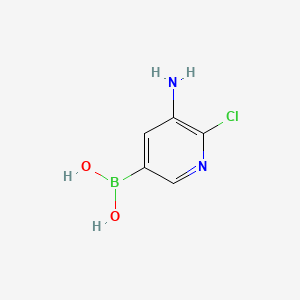
(5-Amino-6-chloropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Amino-6-chloropyridin-3-yl)boronic acid” is a chemical compound with the IUPAC name 5-amino-6-chloro-3-pyridinylboronic acid . It has a molecular weight of 172.38 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a topic of ongoing research. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6BClN2O2/c7-5-4 (8)1-3 (2-9-5)6 (10)11/h1-2,10-11H,8H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.38 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Borinic Acid Derivatives
“(5-Amino-6-chloropyridin-3-yl)boronic acid” is a subclass of organoborane compounds used in the synthesis of borinic acid derivatives . These compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Cross-Coupling Reactions
Borinic acids, including “(5-Amino-6-chloropyridin-3-yl)boronic acid”, have been used in cross-coupling reactions . These reactions are fundamental in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .
Catalysis
Borinic acids, such as “(5-Amino-6-chloropyridin-3-yl)boronic acid”, have been used in catalysis . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Medicinal Chemistry
Non-symmetrical borinic acids, including “(5-Amino-6-chloropyridin-3-yl)boronic acid”, are of particular interest for applications in medicinal chemistry . They have been used as bioactive compounds .
Materials Science
“(5-Amino-6-chloropyridin-3-yl)boronic acid” has potential applications in materials science . For instance, in the course of their study on borinic-acid-containing polymers as chemical sensors, Wan et al. used a one-pot synthesis of monomers .
Chemical Sensors
Another application of “(5-Amino-6-chloropyridin-3-yl)boronic acid” is in the development of chemical sensors . A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .
Positron Emission Tomography (PET) Radioligand
“5-Chloro-3-pyridineboronic acid”, a compound similar to “(5-Amino-6-chloropyridin-3-yl)boronic acid”, has been used in the preparation of PET radioligand . This application is significant in the field of medical imaging .
Mechanism of Action
Target of Action
The primary target of (5-Amino-6-chloropyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds . The compound’s action is crucial for the success of the SM coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Action Environment
The action of (5-Amino-6-chloropyridin-3-yl)boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, play a significant role in the compound’s action . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in these areas and more, as researchers continue to explore their potential.
properties
IUPAC Name |
(5-amino-6-chloropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYFSZDCVYXTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855767 |
Source


|
| Record name | (5-Amino-6-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-6-chloropyridin-3-yl)boronic acid | |
CAS RN |
1354697-94-1 |
Source


|
| Record name | (5-Amino-6-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


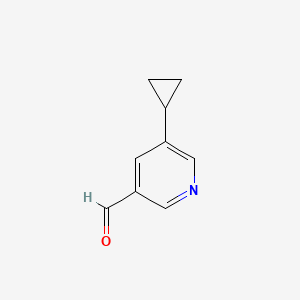
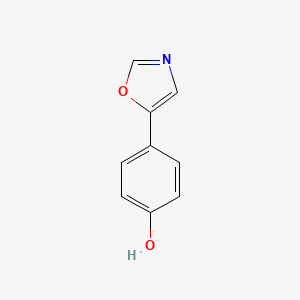
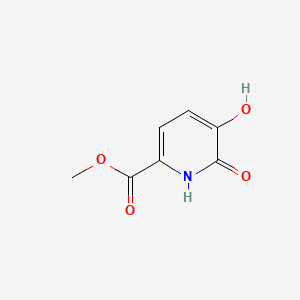
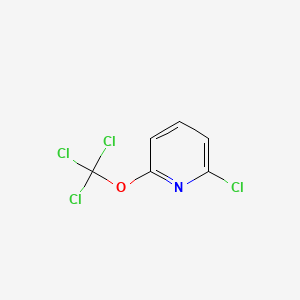
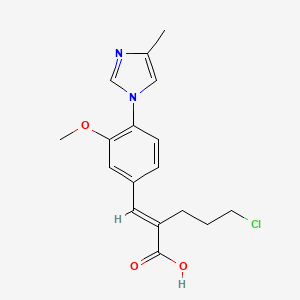
![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)
